2-((3-Iodoprop-2-yn-1-yl)oxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group attached to a carbamic acid moiety, which is further esterified with a 2-(3-iodo-2-propynyloxy)ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester typically involves the reaction of phenyl isocyanate with 2-(3-iodo-2-propynyloxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the propynyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce oxides or other oxidized forms .
Wissenschaftliche Forschungsanwendungen
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylcarbamic acid ethyl ester: Similar structure but lacks the 3-iodo-2-propynyloxy group.
N-Phenylcarbamic acid 2-(2-propynyloxy)ethyl ester: Similar but without the iodine atom.
Uniqueness
N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester is unique due to the presence of the 3-iodo-2-propynyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
88558-41-2 |
---|---|
Molekularformel |
C12H12INO3 |
Molekulargewicht |
345.13 g/mol |
IUPAC-Name |
2-(3-iodoprop-2-ynoxy)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C12H12INO3/c13-7-4-8-16-9-10-17-12(15)14-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2,(H,14,15) |
InChI-Schlüssel |
IQHXIOPNLHFUHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OCCOCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.